2-(2,6-二氟苯基)噻唑烷

描述

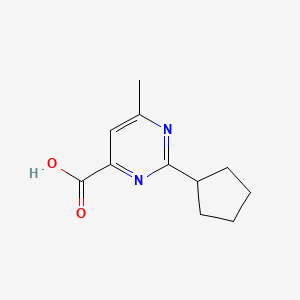

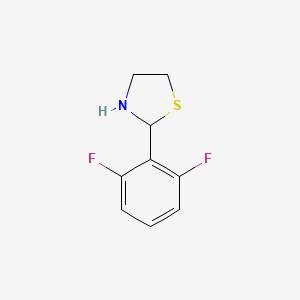

“2-(2,6-Difluorophenyl)thiazolidine”, also known as GSK3787 or Fasnall, is a small molecule inhibitor of FASN (fatty acid synthase), an enzyme that catalyzes the de novo synthesis of fatty acids. It is a heterocyclic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .

Synthesis Analysis

A novel series of thiazolidine-2,4-dione molecules was derived and their chemical structures were established using physiochemical parameters and spectral techniques . The synthesized molecule were then evaluated for their antioxidant, anticancer and antimicrobial potential .

Molecular Structure Analysis

The molecular formula of “2-(2,6-Difluorophenyl)thiazolidine” is C9H9F2NS and its molecular weight is 201.24 g/mol .

Chemical Reactions Analysis

Thiazolidine chemistry involves fast reaction kinetics between 1,2-aminothiols and aldehydes. Under physiological conditions, this click-type reaction affords a thiazolidine product that remains stable and does not require any catalyst .

Physical and Chemical Properties Analysis

Thiazolidine motifs are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position. The presence of sulfur enhances their pharmacological properties .

科学研究应用

抗癌活性

噻唑烷衍生物因其细胞毒性而被认为具有潜在的抗癌治疗作用。2-(2,6-二氟苯基)噻唑烷骨架可以被修饰以靶向特定的癌细胞系,为开发新型抗癌药物提供途径。 研究人员合成了多种噻唑烷酮化合物,这些化合物在抑制肿瘤细胞生长方面显示出可喜的结果 .

降糖药

噻唑烷核心是几种抗糖尿病药物的关键特征。它的修饰,包括加入 2,6-二氟苯基,导致了具有显着降血糖作用的化合物的合成。 这些化合物可以作为胰岛素增敏剂或促分泌剂,有助于糖尿病的管理 .

抗菌和抗病毒特性

基于 2-(2,6-二氟苯基)噻唑烷结构的化合物已被研究用于其抗菌和抗病毒活性。 它们可以被设计来破坏各种病原体的复制机制,为开发新型抗生素和抗病毒药物奠定了基础 .

抗炎应用

噻唑烷衍生物的抗炎特性使其成为治疗炎症性疾病的候选药物。 通过调节炎症反应,这些化合物可以帮助管理关节炎和哮喘等疾病 .

神经保护作用

噻唑烷化合物已显示出神经保护作用,这可能对治疗神经退行性疾病有益。 通过防止神经元损伤,这些化合物可能有助于管理阿尔茨海默病和帕金森病等疾病 .

抗惊厥用途

2-(2,6-二氟苯基)噻唑烷框架已被探索用于其抗惊厥特性。 这些化合物可用于开发治疗癫痫和其他与癫痫发作相关的疾病的新方法 .

BRD4 溴结构域抑制

最近的研究已经确定了 2-噻唑烷酮作为 BRD4 溴结构域抑制剂的潜力,BRD4 溴结构域在基因调控中发挥作用。 这种应用在癌症研究中特别重要,其中 BRD4 抑制剂可用于调节癌基因的表达 .

染料化学

噻唑烷衍生物,包括那些带有 2,6-二氟苯基的,已在染料化学中找到应用。 它们可用于合成具有特定性质的着色剂,用于工业和研究目的 .

作用机制

Target of Action

Thiazolidine derivatives, which include 2-(2,6-difluorophenyl)thiazolidine, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazolidine derivatives are known to react quickly with 1,2-aminothiols and aldehydes under physiological conditions, forming a stable thiazolidine product .

Biochemical Pathways

For instance, thiazolidine derivatives have been used in the development of potent antidiabetic derivatives .

Pharmacokinetics

The solubility of thiazole, a parent material for various chemical compounds including 2-(2,6-difluorophenyl)thiazolidine, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This could potentially impact the bioavailability of 2-(2,6-Difluorophenyl)thiazolidine.

Result of Action

Thiazolidine derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

The stability of thiazolidine products formed under physiological conditions has been noted , suggesting that physiological environment factors may influence the action of 2-(2,6-Difluorophenyl)thiazolidine.

未来方向

Thiazolidine motifs behave as a bridge between organic synthesis and medicinal chemistry and compel researchers to explore new drug candidates. Based on literature studies, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient and biocompatible manner .

生化分析

Biochemical Properties

2-(2,6-Difluorophenyl)thiazolidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 2-(2,6-Difluorophenyl)thiazolidine has been found to interact with proteins involved in oxidative stress responses, thereby exhibiting antioxidant properties .

Cellular Effects

The effects of 2-(2,6-Difluorophenyl)thiazolidine on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that this compound can induce apoptosis in cancer cells by activating specific signaling pathways . Furthermore, 2-(2,6-Difluorophenyl)thiazolidine has been observed to alter the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation and growth .

Molecular Mechanism

At the molecular level, 2-(2,6-Difluorophenyl)thiazolidine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of certain kinases, thereby disrupting signaling pathways that are crucial for cell survival and proliferation . Additionally, 2-(2,6-Difluorophenyl)thiazolidine can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2,6-Difluorophenyl)thiazolidine in laboratory settings have been studied extensively. Over time, this compound has been observed to exhibit stability under various conditions. It can undergo degradation under specific circumstances, which can affect its long-term efficacy . In in vitro and in vivo studies, long-term exposure to 2-(2,6-Difluorophenyl)thiazolidine has been shown to result in sustained changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 2-(2,6-Difluorophenyl)thiazolidine vary with different dosages in animal models. At lower doses, it has been found to exhibit therapeutic effects, such as reducing inflammation and oxidative stress . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

2-(2,6-Difluorophenyl)thiazolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism. For instance, it has been shown to be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolic pathways can influence the compound’s efficacy and toxicity, as well as its overall pharmacokinetic profile .

Transport and Distribution

The transport and distribution of 2-(2,6-Difluorophenyl)thiazolidine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For example, it has been observed to accumulate in the liver and kidneys, where it can exert its therapeutic or toxic effects .

Subcellular Localization

The subcellular localization of 2-(2,6-Difluorophenyl)thiazolidine is crucial for its activity and function. It has been found to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its site of action . The subcellular distribution of 2-(2,6-Difluorophenyl)thiazolidine can influence its efficacy in modulating cellular processes and pathways.

属性

IUPAC Name |

2-(2,6-difluorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NS/c10-6-2-1-3-7(11)8(6)9-12-4-5-13-9/h1-3,9,12H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTVPWITSVTLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Ethylamino)methyl]cyclopentan-1-ol](/img/structure/B1468013.png)

![5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-amine](/img/structure/B1468015.png)

![{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanamine](/img/structure/B1468031.png)

![1-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1468032.png)

![2-[1-(2-ethoxyethyl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1468033.png)